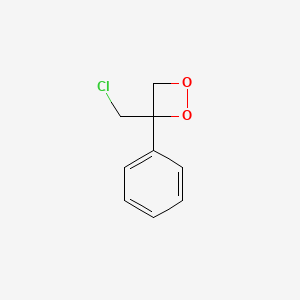
3,3-Dicyclopropyl-1,2-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dicyclopropyl-1,2-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring structure containing two oxygen atoms. This particular compound is characterized by the presence of two cyclopropyl groups attached to the dioxolane ring, making it a unique and interesting molecule for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3-Dicyclopropyl-1,2-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with a catalyst such as p-toluenesulfonic acid, which facilitates the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for 1,3-dioxolanes, including this compound, often involve the cyclization of glycols with aldehydes or ketones. Catalysts such as bromides or iodides of alkali or alkaline earth metals are commonly used to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dicyclopropyl-1,2-dioxolane undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃)
Reducing agents: LiAlH₄, NaBH₄
Nucleophiles: Organolithium reagents, Grignard reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3,3-Dicyclopropyl-1,2-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism by which 3,3-dicyclopropyl-1,2-dioxolane exerts its effects involves its interaction with molecular targets and pathways. As a dioxolane, it can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without cyclopropyl groups, commonly used as a solvent and co-monomer in polyacetals.
1,2-Dioxolane: An isomer of 1,3-dioxolane, known for its peroxide structure and different reactivity.
1,3-Dioxane: A six-membered ring analog of dioxolane, used in similar applications but with different chemical properties.
Uniqueness
3,3-Dicyclopropyl-1,2-dioxolane is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic effects on the molecule. These effects influence its reactivity and make it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
136847-59-1 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
3,3-dicyclopropyldioxolane |
InChI |
InChI=1S/C9H14O2/c1-2-7(1)9(8-3-4-8)5-6-10-11-9/h7-8H,1-6H2 |
InChI-Schlüssel |
JCONSWKBGJZOJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2(CCOO2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
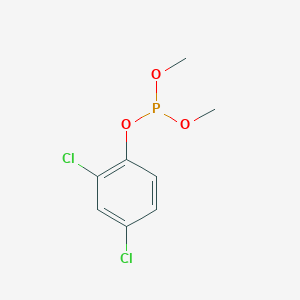
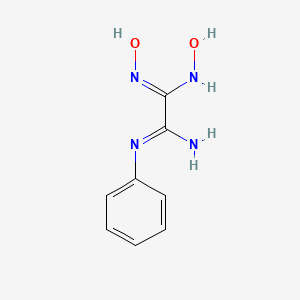
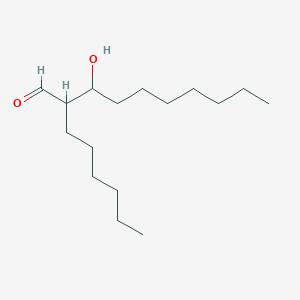
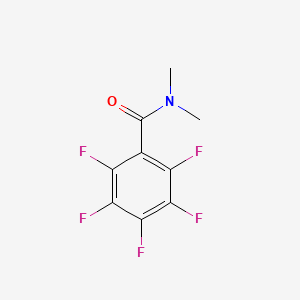
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
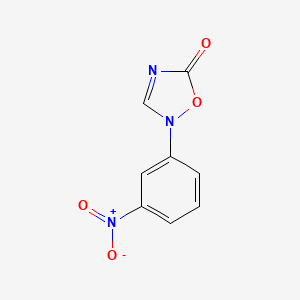

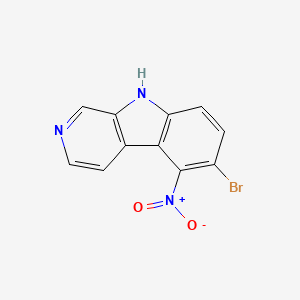


![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)
